N-Desmethylapalutamide

Androgen Receptor Transcriptional Reporter Assay In Vitro Pharmacology

N-Desmethylapalutamide (M3) is the irreplaceable analytical reference standard for apalutamide TDM and PK studies, circulating at ~44% parent exposure with 85.2-fold plasma accumulation. Its unique HPLC retention (5.8 min) enables precise calibration across validated methods. As the active metabolite retaining one-third AR inhibitory activity at high plasma concentrations, it is indispensable for PK/PD modeling—unlike the inactive carboxylic acid metabolite M4. With 95% protein binding and a 4.6-day half-life, certified reference material ensures regulatory-compliant bioanalysis. Procure for method development, validation, and DDI investigations.

Molecular Formula C20H13F4N5O2S
Molecular Weight 463.4 g/mol
CAS No. 1332391-11-3
Cat. No. B1531972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethylapalutamide
CAS1332391-11-3
Molecular FormulaC20H13F4N5O2S
Molecular Weight463.4 g/mol
Structural Identifiers
SMILESC1CC2(C1)C(=O)N(C(=S)N2C3=CC(=C(C=C3)C(=O)N)F)C4=CC(=C(N=C4)C#N)C(F)(F)F
InChIInChI=1S/C20H13F4N5O2S/c21-14-7-10(2-3-12(14)16(26)30)29-18(32)28(17(31)19(29)4-1-5-19)11-6-13(20(22,23)24)15(8-25)27-9-11/h2-3,6-7,9H,1,4-5H2,(H2,26,30)
InChIKeyBAANHOAPFBHUDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethylapalutamide (CAS 1332391-11-3): Active Metabolite of Apalutamide for Androgen Receptor Research and Analytical Reference


N-Desmethylapalutamide (CAS 1332391-11-3) is a nonsteroidal antiandrogen (NSAA) and the major active metabolite of apalutamide, an androgen receptor (AR) inhibitor approved for the treatment of prostate cancer [1]. It is formed via N-demethylation of apalutamide primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4 [2]. The compound retains AR antagonist activity, though at reduced potency, and circulates at concentrations comparable to the parent drug at steady state, contributing to the overall pharmacodynamic profile [3]. As an analytical reference standard and research tool, N-Desmethylapalutamide is essential for pharmacokinetic studies, therapeutic drug monitoring, and investigations of apalutamide metabolism.

Why N-Desmethylapalutamide Cannot Be Replaced by Other AR Antagonists or Metabolites: A Procurement-Focused Rationale


Generic substitution fails for N-Desmethylapalutamide because it is not merely a less active metabolite; it is a distinct chemical entity with a unique role in both pharmacokinetic and analytical contexts. While other AR antagonists (e.g., enzalutamide, darolutamide) and their metabolites exist, they differ in chemical structure, metabolic pathway, and specific activity. More critically, for applications requiring precise quantification of apalutamide exposure or therapeutic drug monitoring, only N-Desmethylapalutamide serves as the accurate analytical reference for the major active metabolite. Its unique retention time in HPLC-UV methods [1], distinct molecular weight, and specific formation kinetics [2] make it irreplaceable. The quantitative evidence below demonstrates that even within the apalutamide metabolic pathway, the inactive carboxylic acid metabolite M4 cannot substitute for the active M3 (N-Desmethylapalutamide) in activity assays or pharmacokinetic models.

Quantitative Differentiation of N-Desmethylapalutamide: Head-to-Head Evidence for Informed Procurement


AR Transcriptional Inhibition: N-Desmethylapalutamide Exhibits One-Third the Potency of Apalutamide

N-Desmethylapalutamide demonstrates reduced AR inhibitory activity compared to its parent compound, apalutamide. In a direct head-to-head comparison using an in vitro transcriptional reporter assay, the metabolite exhibited only one-third (approximately 33%) of the activity of apalutamide [1]. This quantitative difference is critical for understanding its contribution to overall drug effect and for accurate data interpretation in research settings.

Androgen Receptor Transcriptional Reporter Assay In Vitro Pharmacology

Plasma Protein Binding: High but Marginally Lower than Apalutamide

Both apalutamide and its major metabolite, N-Desmethylapalutamide, exhibit high plasma protein binding, a key determinant of drug distribution and clearance. Data indicate that apalutamide is 96% bound to plasma proteins, while N-Desmethylapalutamide is 95% bound [1]. Although the difference is small (1%), this quantitative distinction is relevant for precise pharmacokinetic modeling and for understanding the free fraction of the active metabolite.

Pharmacokinetics Plasma Protein Binding Drug Distribution

Metabolic Pathway and Relative Abundance in Plasma: N-Desmethylapalutamide Accounts for 44% of Circulating Drug-Related Material

Following oral administration of radiolabeled apalutamide, the N-desmethyl metabolite (M3) accounts for a substantial portion of circulating drug-related material. Quantitative analysis shows that N-Desmethylapalutamide represents 44% of the total radioactivity in plasma, compared to 45% for the parent apalutamide and only 3% for the inactive carboxylic acid metabolite (M4) [1]. This demonstrates its quantitative significance as the major active metabolite.

Drug Metabolism Pharmacokinetics CYP450

Pharmacokinetic Accumulation: N-Desmethylapalutamide Exhibits 85.2-Fold Accumulation at Steady State

At a therapeutic dose of apalutamide 240 mg once daily, N-Desmethylapalutamide exhibits profound plasma accumulation. A population pharmacokinetic analysis revealed an 85.2-fold accumulation in plasma for the metabolite, compared to a 5.3-fold accumulation for the parent apalutamide at steady state [1]. This 16-fold difference in accumulation ratio is a key pharmacokinetic differentiation.

Population Pharmacokinetics Steady-State Drug Accumulation

Analytical Differentiation by HPLC-UV: Distinct Retention Times for Apalutamide, N-Desmethylapalutamide, and Enzalutamide

A validated HPLC-UV method for simultaneous quantification in human plasma demonstrates clear analytical differentiation. N-Desmethylapalutamide elutes at a retention time of 5.8 minutes, distinct from apalutamide at 7.7 minutes and the internal standard enzalutamide at 4.4 minutes [1]. This unambiguous separation confirms the need for a specific reference standard for accurate identification and quantification.

Analytical Chemistry HPLC-UV Therapeutic Drug Monitoring

CYP Induction Profile: N-Desmethylapalutamide as a Moderate to Strong CYP3A4 and CYP2B6 Inducer

N-Desmethylapalutamide is not merely an inactive byproduct but possesses its own clinically relevant pharmacological properties. It is reported to be a moderate to strong inducer of CYP3A4 and CYP2B6 . This contrasts with the parent compound's auto-induction profile, where apalutamide clearance increases over time due to CYP3A4 induction. The metabolite's distinct induction potential adds a layer of complexity to drug-drug interaction predictions.

Drug-Drug Interactions CYP Induction Hepatocytes

High-Value Application Scenarios for N-Desmethylapalutamide: Leveraging Quantitative Differentiation


Therapeutic Drug Monitoring (TDM) and Pharmacokinetic Studies

N-Desmethylapalutamide is an essential analytical reference standard for clinical and research laboratories conducting TDM or pharmacokinetic studies of apalutamide. Its distinct HPLC retention time (5.8 min) [1] and high plasma accumulation (85.2-fold) [2] necessitate its use for accurate calibration and quantification in patient samples. Its plasma abundance of 44% [3] makes it the most critical metabolite to monitor.

In Vitro Drug-Drug Interaction (DDI) and CYP Induction Studies

For researchers investigating the drug-drug interaction potential of apalutamide, N-Desmethylapalutamide is a key reagent. Its classification as a moderate to strong inducer of CYP3A4 and CYP2B6 [1] means it actively contributes to the overall induction profile. Studies using the metabolite can help deconvolute the contribution of the parent drug versus the metabolite to the observed clinical DDI effects.

Mechanistic Pharmacology and PK/PD Modeling

In advanced pharmacological research, N-Desmethylapalutamide is indispensable for separating the intrinsic activity of apalutamide from the contribution of its active metabolite. Its documented one-third AR inhibitory activity [1] and high plasma concentrations [2] mean it materially influences the overall pharmacodynamic effect. Accurate PK/PD models require the metabolite's unique parameters, including its 95% protein binding [3] and 4.6-day half-life .

Method Development and Validation in Bioanalysis

Bioanalytical laboratories developing or validating assays for apalutamide require N-Desmethylapalutamide as a certified reference material. Its unique retention time of 5.8 minutes in established HPLC-UV methods [1] provides a clear benchmark for method optimization. Furthermore, long-term stability data at -20°C and -80°C [2] supports its use as a reliable standard for quality control and proficiency testing in regulated bioanalysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desmethylapalutamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.